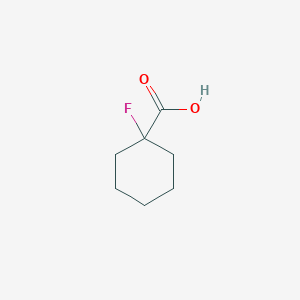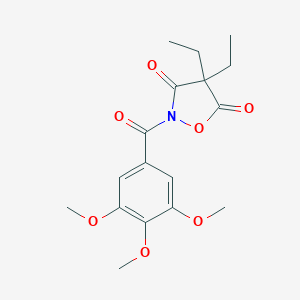
2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione, also known as TMB-4, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TMB-4 is a member of the isoxazolidinedione family of compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of 2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. 2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione can alter the expression of genes that are involved in cell growth and proliferation, leading to the induction of apoptosis in cancer cells.
生化和生理效应
2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione has been found to have a number of biochemical and physiological effects. Studies have shown that 2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione can induce apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. 2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of 2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione for lab experiments is its high purity and yield, which makes it a viable candidate for further research. 2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione is also relatively stable, which makes it easier to handle and store. However, one limitation of 2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione is its cost, which can be prohibitive for some research projects. In addition, the mechanism of action of 2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione. One potential direction is to investigate the use of 2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione in combination with other drugs for the treatment of cancer. Another direction is to explore the use of 2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione for the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders. In addition, further research is needed to fully understand the mechanism of action of 2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione and its potential therapeutic applications.
科学研究应用
2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of 2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione is its ability to inhibit the growth of cancer cells. Studies have shown that 2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione can induce apoptosis in cancer cells, which is the process of programmed cell death. 2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
CAS 编号 |
124756-24-7 |
|---|---|
产品名称 |
2-(3,4,5-Trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione |
分子式 |
C17H21NO7 |
分子量 |
351.4 g/mol |
IUPAC 名称 |
4,4-diethyl-2-(3,4,5-trimethoxybenzoyl)-1,2-oxazolidine-3,5-dione |
InChI |
InChI=1S/C17H21NO7/c1-6-17(7-2)15(20)18(25-16(17)21)14(19)10-8-11(22-3)13(24-5)12(9-10)23-4/h8-9H,6-7H2,1-5H3 |
InChI 键 |
RSRCCEHOSDDIPD-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)N(OC1=O)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)CC |
规范 SMILES |
CCC1(C(=O)N(OC1=O)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)CC |
其他 CAS 编号 |
124756-24-7 |
同义词 |
2-(3,4,5-trimethoxybenzoyl)-4,4-diethyl-3,5-isoxazolidinedione 2-DMBDI |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

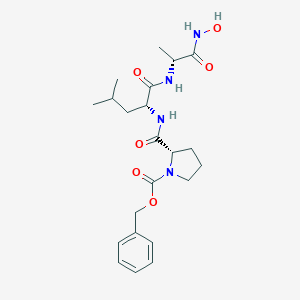
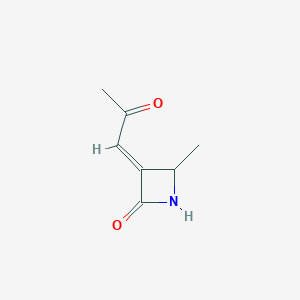
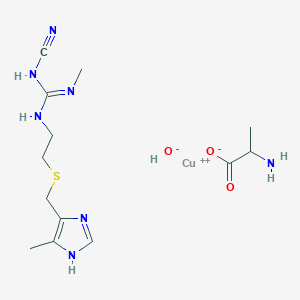
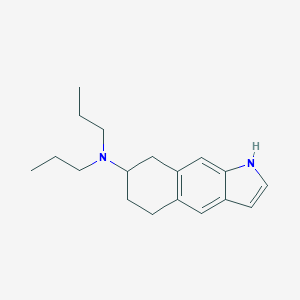
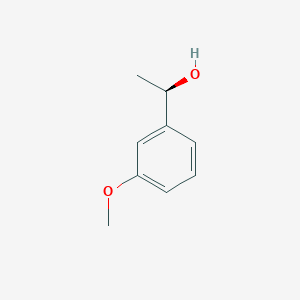
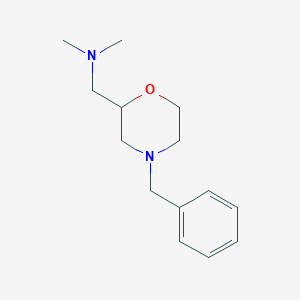
![(2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B54867.png)

![3-[(Methylamino)methyl]phenol](/img/structure/B54875.png)
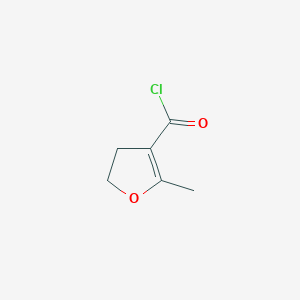
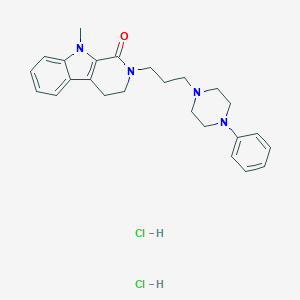
![2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B54888.png)
![[(4R,5R)-5-[bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B54890.png)
